CID 78064839
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Overview
Description
CID 78064839 is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of CID 78064839 involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high purity and yield. The synthesis typically involves the use of reducing agents and buffer systems containing transition metal ions to achieve the desired chemical structure .
Chemical Reactions Analysis
CID 78064839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78064839 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it plays a role in understanding cellular processes and developing new therapeutic agents. In medicine, it is used in drug development and disease treatment. In industry, it is utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78064839 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
CID 78064839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in various research fields.
Properties
Molecular Formula |
C19H23OSi |
---|---|
Molecular Weight |
295.5 g/mol |
InChI |
InChI=1S/C19H23OSi/c1-13-7-5-8-14(2)18(13)17(11-20-12-21)19-15(3)9-6-10-16(19)4/h5-10,17H,11-12H2,1-4H3 |
InChI Key |
HBOYGVGETIIKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(COC[Si])C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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